Cas no 334986-99-1 (7-Methoxyindoline)

7-Methoxyindoline is a heterocyclic organic compound featuring an indoline core substituted with a methoxy group at the 7-position. This structure imparts unique reactivity and versatility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich aromatic system facilitates electrophilic substitution reactions, while the indoline scaffold offers stability and functionalization potential. The methoxy group enhances solubility and influences regioselectivity in further derivatization. Commonly employed in the synthesis of bioactive molecules, 7-Methoxyindoline is particularly useful for constructing complex alkaloids and pharmacophores. Its well-defined chemical properties and compatibility with diverse reaction conditions make it a reliable choice for research and industrial applications.
7-Methoxyindoline structure
7-Methoxyindoline structure
商品名:7-Methoxyindoline
CAS番号:334986-99-1
MF:C9H11NO
メガワット:149.18974
MDL:MFCD07371620
CID:301887
PubChem ID:14849554

7-Methoxyindoline 化学的及び物理的性質

名前と識別子

    • 7-Methoxyindoline
    • 1H-Indole,2,3-dihydro-7-methoxy-
    • 7-METHOXY-2,3-DIHYDRO-1H-INDOLE
    • 1H-Indole,2,3-dihydro-7-methoxy
    • 7-Methoxy-2,3-dihydroindole
    • 7-Methoxy-indolin
    • DTXSID80564695
    • (4-METHYLSULFANYL-PHENYL)-PHOSPHONICACID
    • Q-102602
    • SY235533
    • 334986-99-1
    • SB36663
    • EN300-1145509
    • QLVATPFLTCNUBR-UHFFFAOYSA-N
    • BS-16888
    • MFCD07371620
    • BB 0261085
    • 7-methoxy-2,3-dihydro-1H-indole, AldrichCPR
    • Y14696
    • A1-06529
    • AKOS002433817
    • FT-0692963
    • CS-0085466
    • SCHEMBL4795981
    • DB-068836
    • MDL: MFCD07371620
    • インチ: InChI=1S/C9H11NO/c1-11-8-4-2-3-7-5-6-10-9(7)8/h2-4,10H,5-6H2,1H3
    • InChIKey: QLVATPFLTCNUBR-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=CC2=C1NCC2

計算された属性

  • せいみつぶんしりょう: 149.08400
  • どういたいしつりょう: 149.084063974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

  • PSA: 21.26000
  • LogP: 1.80120

7-Methoxyindoline セキュリティ情報

  • 危険カテゴリコード: 25
  • セキュリティの説明: 45
  • 危険物標識: T

7-Methoxyindoline 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-Methoxyindoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM146977-250mg
7-Methoxy-2,3-dihydro-1H-indole
334986-99-1 95%
250mg
$*** 2023-05-30
eNovation Chemicals LLC
D968709-100mg
7-Methoxy-2,3-dihydro-1H-indole
334986-99-1 95%
100mg
$190 2024-07-28
eNovation Chemicals LLC
D968709-1g
7-Methoxy-2,3-dihydro-1H-indole
334986-99-1 95%
1g
$365 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0113-5g
7-Methoxy-2,3-dihydro-1H-indole
334986-99-1 98%
5g
¥10492.73 2025-01-22
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X56375-5g
7-Methoxyindoline
334986-99-1 96%
5g
¥3108.0 2024-07-18
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0113-5g
7-Methoxy-2,3-dihydro-1H-indole
334986-99-1 98%
5g
10176.51CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0113-500mg
7-Methoxy-2,3-dihydro-1H-indole
334986-99-1 98%
500mg
1780.89CNY 2021-05-08
TRC
M269853-100mg
7-Methoxy-2,3-dihydro-1H-indole
334986-99-1
100mg
$ 160.00 2022-06-04
Chemenu
CM146977-1g
7-Methoxy-2,3-dihydro-1H-indole
334986-99-1 95%
1g
$*** 2023-05-30
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY235533-1g
7-Methoxyindoline
334986-99-1 ≥95%
1g
¥3750.00 2024-07-09

7-Methoxyindoline 関連文献

7-Methoxyindolineに関する追加情報

7-Methoxyindoline: A Promising Compound with Broad Applications in Pharmaceutical Research

7-Methoxyindoline (CAS No. 334986-99-1) represents a unique class of aromatic heterocyclic compounds that have garnered significant attention in the field of pharmaceutical chemistry. This indoline ring system, characterized by its six-membered fused ring structure, serves as a versatile scaffold for the development of bioactive molecules. The introduction of a methoxy group at the 7-position of the indoline ring significantly modulates its physicochemical properties and biological activity, making it an attractive target for drug discovery and targeted therapy research. Recent advancements in synthetic methodologies and computational modeling have further enhanced the potential of 7-Methoxyindoline in addressing complex therapeutic challenges.

7-Methoxyindoline exhibits a unique molecular framework that combines the structural advantages of both indole and piperidine rings. The indoline core provides a rigid, planar structure that is well-suited for molecular recognition processes, while the methoxy substitution introduces polar functionalities that can influence drug-receptor interactions. This structural feature is particularly relevant in the context of signal transduction pathways, where precise modulation of intracellular signaling is critical for therapeutic efficacy. The hydrophobicity of the indoline ring, combined with the electrostatic interactions facilitated by the methoxy group, enables 7-Methoxyindoline to interact with multiple biological targets, including G-protein coupled receptors (GPCRs) and ion channels.

Recent studies have highlighted the potential of 7-Methyloxyindoline in modulating neurotransmitter systems associated with mood disorders and neurodegenerative diseases. For example, a 2023 study published in Journal of Medicinal Chemistry demonstrated that 7-Methoxyindoline derivatives exhibit selective antagonism at the 5-HT2A receptor, a key target in the treatment of schizophrenia and major depressive disorder. The hydrophobic interactions between the indoline ring and the receptor's transmembrane domain, combined with the electrostatic effects of the methoxy group, contribute to the compound's high affinity and selectivity. This finding underscores the importance of structure-activity relationship (SAR) studies in optimizing the therapeutic potential of 7-Methoxyindoline.

The synthetic accessibility of 7-Methoxyindoline has also been a focus of recent research. Traditional methods for synthesizing indoline derivatives often involve complex multi-step procedures, but advances in asymmetric catalysis and green chemistry have enabled more efficient and sustainable approaches. A 2024 study in Organic Letters reported a novel one-pot synthesis of 7-Methoxyindoline using a combination of transition metal catalysts and microwave-assisted reactions. This method significantly reduces reaction time and waste generation, aligning with the principles of green pharmaceutical development. The regioselectivity of the methoxylation step is crucial for maintaining the structural integrity of the indoline ring, which is essential for its biological activity.

Another area of interest in 7-Methoxyindoline research is its potential role in anti-inflammatory and immunomodulatory therapies. A 2023 preclinical study published in Journal of Inflammation Research showed that 7-Methoxyindoline derivatives can inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. The hydrophobic interactions between the indoline ring and the NF-κB complex, along with the electron-donating effects of the methoxy group, contribute to the compound's ability to modulate inflammatory pathways. These findings suggest that 7-Methoxyindoline may have applications in the treatment of autoimmune diseases and chronic inflammation.

In the realm of oncology, 7-Methoxyindoline has shown promising potential as a targeted therapy agent. A 2024 study in Cancer Research demonstrated that 7-Methoxyindoline derivatives can selectively induce apoptosis in cancer cells by disrupting mitochondrial function. The hydrophobic interactions between the indoline ring and the mitochondrial membrane, combined with the electrostatic effects of the methoxy group, enable the compound to penetrate cancer cell membranes and trigger the release of cytochrome c, a critical step in the intrinsic apoptotic pathway. This mechanism highlights the importance of lipophilicity and electrostatic interactions in the design of effective anticancer agents.

Furthermore, the computational modeling of 7-Methoxyindoline has provided valuable insights into its potential interactions with biological targets. Molecular docking studies have revealed that the indoline ring can bind to various protein pockets, while the methoxy group contributes to hydrogen bonding interactions. These findings are crucial for the rational design of 7-Methoxyindoline derivatives with improved potency and selectivity. The integration of machine learning algorithms with virtual screening techniques has further accelerated the discovery of novel 7-Methoxyindoline derivatives with optimized biological profiles.

The pharmacokinetic properties of 7-Methoxyindoline are also an important consideration in its development as a therapeutic agent. Studies have shown that the hydrophobicity of the indoline ring enhances the compound's ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders. However, the lipophilicity of the compound must be carefully balanced to avoid excessive accumulation in non-target tissues, which could lead to toxicity. The methoxy group plays a crucial role in modulating these properties by introducing polar functionalities that enhance solubility and reduce off-target effects.

Despite the promising potential of 7-Methoxyindoline, several challenges remain in its development as a therapeutic agent. One of the primary challenges is the optimization of its selectivity for specific biological targets. While the compound shows activity against multiple targets, its non-specific interactions could lead to unintended side effects. Addressing this issue requires the development of structure-based drug design strategies that focus on enhancing the compound's target specificity while maintaining its therapeutic efficacy. Additionally, the stability of 7-Methoxyindoline under physiological conditions must be further investigated to ensure its viability as a drug candidate.

In conclusion, 7-Methoxyindoline represents a promising scaffold for the development of novel therapeutic agents across a range of medical applications. Its unique structural features, combined with advances in synthetic methodologies and computational modeling, have positioned it as a valuable tool in the field of pharmaceutical chemistry. Continued research into its biological activity, synthetic accessibility, and pharmacokinetic properties will be crucial in translating its potential into effective therapies for various diseases. As the field of drug discovery continues to evolve, the role of 7-Methoxyindoline in addressing complex therapeutic challenges is likely to expand, further solidifying its importance in the development of next-generation pharmaceuticals.

Further research into the mechanisms of action of 7-Methoxyindoline derivatives is also essential for understanding their full therapeutic potential. While initial studies have provided valuable insights, more in-depth investigations are needed to elucidate the specific pathways through which these compounds exert their biological effects. This includes the study of gene expression profiles, protein-protein interactions, and metabolic pathways influenced by 7-Methoxyindoline. Such studies will not only enhance our understanding of the compound's mechanisms but also guide the design of more effective and targeted therapies.

Additionally, the clinical translation of 7-Methoxyindoline derivatives remains a critical area of focus. While preclinical studies have demonstrated promising results, the compound's efficacy and safety must be rigorously evaluated in human trials. This requires the development of robust pharmacokinetic and pharmacodynamic models to predict the compound's behavior in vivo. The integration of biomarker-based approaches with clinical trials will be essential in identifying the most suitable patient populations and optimizing treatment regimens.

As the field of pharmaceutical research continues to advance, the potential applications of 7-Methoxyindoline are likely to expand. The compound's unique properties make it a valuable candidate for the development of new drugs targeting a wide range of diseases. Continued collaboration between researchers, pharmaceutical companies, and regulatory agencies will be crucial in accelerating the discovery and development of these novel therapies. By leveraging the latest advancements in drug discovery and biotechnology, the potential of 7-Methoxyindoline can be fully realized, paving the way for more effective and innovative treatments for patients around the world.

In summary, the exploration of 7-Methoxyindoline as a therapeutic agent highlights the importance of interdisciplinary research in the field of pharmaceutical chemistry. By combining insights from synthetic chemistry, computational modeling, and biological research, scientists can continue to uncover new possibilities for the development of this compound. As research progresses, the role of 7-Methoxyindoline in the treatment of various diseases is expected to grow, offering new hope for patients in need of effective therapeutic options.

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